molecular formula C16H14FN5O2 B2881704 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)propanamide CAS No. 1428379-65-0

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)propanamide

Cat. No. B2881704
CAS RN: 1428379-65-0
M. Wt: 327.319
InChI Key: XBGIJWLUUSHAFJ-UHFFFAOYSA-N
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Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)propanamide, also known as PF-04971729, is a small molecule drug candidate that has been developed for the treatment of various diseases such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis.

Scientific Research Applications

Antimicrobial Properties

Research on compounds related to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)propanamide has shown antimicrobial properties. For instance, Farag, Kheder, and Mabkhot (2009) investigated the synthesis of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, which exhibited moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

Herbicidal Activity

Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives which demonstrated significant herbicidal activity against certain plants at a specific dosage (Luo, Zhao, Zheng, & Wang, 2017).

Neuroinflammation Imaging

Damont et al. (2015) developed pyrazolo[1,5-a]pyrimidines for binding to the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes. This research is significant for neuroinflammation positron emission tomography (PET) imaging (Damont et al., 2015).

Cognitive Impairment Treatment

In 2016, Li et al. investigated 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1), with potential applications in treating cognitive deficits associated with various neurological disorders (Li et al., 2016).

Anti-Inflammatory Activity

Compounds related to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)propanamide have shown potential in anti-inflammatory applications. For example, Cottam et al. (1993) synthesized pyrazolo[3,4-d]pyrimidine derivatives, demonstrating significant anti-inflammatory activity (Cottam, Wasson, Shih, Raychaudhuri, Di Pasquale, & Carson, 1993).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-11(24-13-6-3-2-5-12(13)17)16(23)21-14-9-15(19-10-18-14)22-8-4-7-20-22/h2-11H,1H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGIJWLUUSHAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=NC=N1)N2C=CC=N2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)propanamide

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